CGP 39551: A Technical Guide for Researchers
CGP 39551: A Technical Guide for Researchers
CGP 39551 is a potent, selective, and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As the carboxyethylester prodrug of CGP 37849, it has been a valuable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor, particularly in the context of neurological disorders such as epilepsy. This guide provides a comprehensive technical overview of CGP 39551, including its pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Pharmacological Data
The following tables summarize the key quantitative data for CGP 39551 and its active metabolite, CGP 37849.
In Vitro Receptor Binding Affinity
| Compound | Radioligand | Preparation | K_i_ (nM) | Reference |
| CGP 37849 | L-[³H]-glutamate | Postsynaptic density fractions from rat brain | 220 | [1] |
| CGP 37849 | [³H]-CPP | Postsynaptic density fractions from rat brain | 35 | [1] |
| CGP 39551 | [³H]-CPP | Rat Brain | 310 |
K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher affinity.
In Vivo Anticonvulsant Activity
| Compound | Animal Model | Seizure Type | Route of Administration | ED_50_ (mg/kg) | Reference |
| CGP 39551 | Mouse | Maximal Electroshock-Induced | Oral (p.o.) | 4 | [1] |
| CGP 37849 | Mouse | Maximal Electroshock-Induced | Oral (p.o.) | 21 | [1] |
| CGP 39551 | Mouse | Maximal Electroshock-Induced | Intravenous (i.v.) | 2.7-8.7 | [2] |
| CGP 37849 | Mouse | Maximal Electroshock-Induced | Intravenous (i.v.) | 0.4-2.4 | [2] |
| CGP 39551 | Rat | Maximal Electroshock-Induced | Oral (p.o.) | 8.1 | [2] |
| CGP 37849 | Rat | Maximal Electroshock-Induced | Oral (p.o.) | 22 | [2] |
| CGP 39551 | Rat | Kindling (delayed development) | Oral (p.o.) | 10 | [2] |
ED_50_ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Mechanism of Action: Competitive NMDA Receptor Antagonism
CGP 39551 acts as a competitive antagonist at the NMDA receptor. This means that it binds to the same site as the endogenous agonist, glutamate (B1630785), but does not activate the receptor. By occupying the glutamate binding site, CGP 39551 prevents glutamate from binding and subsequently blocks the influx of Ca²⁺ ions through the receptor's ion channel. This blockade of NMDA receptor-mediated excitatory neurotransmission is the basis for its anticonvulsant effects.
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for CGP 39551.
Experimental Protocols
The following are detailed methodologies for key experiments involving CGP 39551, based on published literature.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from the methods described by Fagg et al. (1990) for determining the binding affinity of compounds to the NMDA receptor.[1]
1. Preparation of Postsynaptic Density (PSD) Fractions:
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Homogenize rat forebrains in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.
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Centrifuge the homogenate at 1,000 x g for 10 minutes.
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Pellet the resulting supernatant by centrifuging at 14,500 x g for 20 minutes.
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Resuspend the pellet in 10 volumes of distilled water and stir for 30 minutes at 4°C.
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Centrifuge the suspension at 40,000 x g for 30 minutes.
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Resuspend the pellet in 10 volumes of 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes.
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Centrifuge at 40,000 x g for 30 minutes and resuspend the final pellet in 50 mM Tris-HCl buffer.
2. Binding Assay:
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In a final volume of 1 ml, incubate the PSD fraction (approximately 100-200 µg of protein) with:
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50 nM L-[³H]-glutamate (as the radioligand).
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Varying concentrations of CGP 39551 or other competing ligands.
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Incubate at 37°C for 20 minutes.
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Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters.
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Wash the filters three times with 4 ml of ice-cold 50 mM Tris-HCl buffer.
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Measure the radioactivity retained on the filters by liquid scintillation spectrometry.
3. Data Analysis:
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Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀).
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Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Maximal Electroshock-Induced Seizure (MES) Model
This in vivo protocol is based on the methods used to assess the anticonvulsant activity of CGP 39551.[1][2]
1. Animal Preparation:
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Use male albino mice (e.g., CD-1 strain) weighing between 20-25 g.
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House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
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Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Drug Administration:
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Administer CGP 39551 or the vehicle control orally (p.o.) via gavage.
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Test a range of doses to determine the ED₅₀.
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Conduct the electroshock test at the time of peak drug effect, which should be determined in preliminary studies (typically 30-60 minutes post-administration).
3. Electroshock Induction:
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Apply a corneal electrical stimulus using an electroshock apparatus.
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A typical stimulus for mice is 50 mA for 0.2 seconds.
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The endpoint is the occurrence of a tonic hindlimb extension seizure.
4. Assessment of Anticonvulsant Activity:
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A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension.
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For each dose, calculate the percentage of animals protected from seizures.
5. Data Analysis:
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Determine the ED₅₀, the dose that protects 50% of the animals from seizures, using a probit analysis or other appropriate statistical method.
Conclusion
CGP 39551 is a well-characterized competitive NMDA receptor antagonist that has been instrumental in advancing our understanding of glutamatergic neurotransmission. Its oral bioavailability and potent anticonvulsant effects have made it a valuable research tool. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of neuropharmacology and drug development.
References
- 1. CGP 37849 and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive NMDA receptor antagonists CGP 37849 and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
